molecular formula C18H22N2O3S2 B2465505 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 900009-73-6

4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2465505
CAS No.: 900009-73-6
M. Wt: 378.51
InChI Key: JVKNLFMQCABKAC-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and tested as DNA gyrase inhibitors . The synthesis of these compounds often involves computer-aided structure-based optimization .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with multiple functional groups. It includes a tetrahydrobenzo[d]thiazole ring, which is a common structure in many bioactive compounds .

Scientific Research Applications

Heterocyclic Synthesis

Thiophenylhydrazonoacetates, synthesized from compounds structurally similar to the one , have been investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives. These derivatives have potential applications in the development of new pharmaceuticals and materials due to their varied biological activities and chemical properties (Mohareb et al., 2004).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, incorporating similar benzo[d]thiazolyl scaffolds, have shown significant DNA binding, DNA cleavage, and anticancer activities. The structural features of these complexes influence their interaction with DNA and their efficiency in inducing apoptosis in cancer cells, highlighting the importance of such compounds in cancer research (González-Álvarez et al., 2013).

Antimicrobial Activity

Compounds with a thiazolylideneamino moiety have been evaluated for their antibacterial properties, with some derivatives showing promising activity against various bacterial strains. This suggests the potential of such structures in the development of new antimicrobial agents to combat resistant pathogens (Palkar et al., 2017).

Synthetic Methodologies

Research on synthetic methodologies involving thiazolyl compounds has led to the development of new reactions and intermediates, facilitating the synthesis of complex molecules with potential applications in various fields of chemistry and biology (Brown et al., 1965).

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities, such as its potential inhibitory effects on certain enzymes. Additionally, its physical and chemical properties, as well as its safety and hazards, could be investigated .

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNLFMQCABKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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